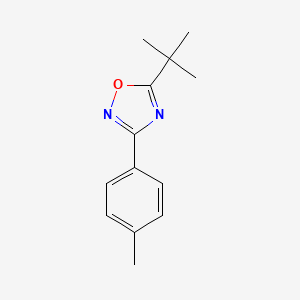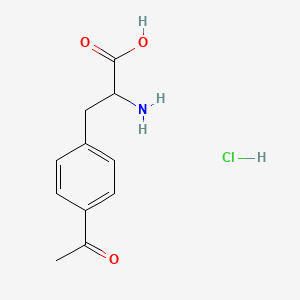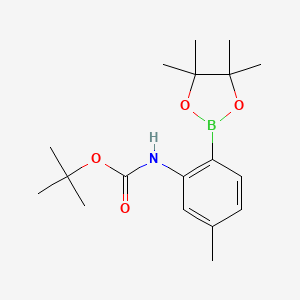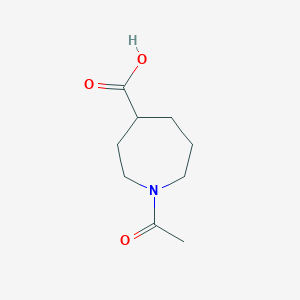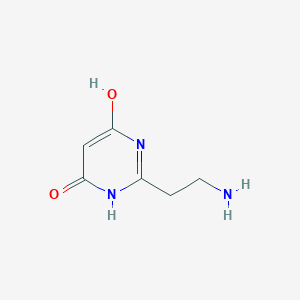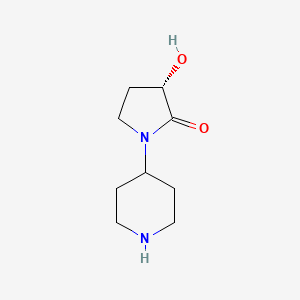![molecular formula C13H18N2O4S B1372578 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid CAS No. 1042613-44-4](/img/structure/B1372578.png)
2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid” is a chemical compound that belongs to the class of sulfonamides. It has a CAS Number of 1042613-44-4 and a molecular weight of 298.36 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid” is 1S/C13H18N2O4S/c1-11-3-2-4-12(9-11)14-5-7-15(8-6-14)20(18,19)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 298.36 .Scientific Research Applications
Pharmacokinetics Enhancement
Piperazine derivatives are known to improve the pharmacokinetic properties of drug substances. The incorporation of a piperazine ring, as found in “2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid”, can enhance the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals . This compound could be utilized in modifying existing drugs to improve their efficacy and reduce side effects.
Antibacterial Activity
The structural motif of piperazine is associated with a variety of biologically active compounds, including those with antibacterial properties . Research indicates that derivatives of piperazine, such as the compound , may exhibit promising antibacterial activity, potentially leading to the development of new antibiotics.
Anti-Tubercular Agents
Piperazine derivatives have been evaluated for their potential as anti-tubercular agents. Given the urgent need for effective treatments against drug-resistant strains of tuberculosis, “2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid” could be a candidate for the synthesis of novel compounds targeting Mycobacterium tuberculosis .
Cancer Research
Compounds with a piperazine moiety have been explored for their role in targeting poly (ADP-ribose) polymerase (PARP), which is significant in the treatment of human breast cancer cells . The subject compound could be investigated for its efficacy in PARP inhibition, contributing to cancer therapeutics.
Neurological Disorders
Piperazine derivatives are part of potential treatments for neurological conditions such as Parkinson’s and Alzheimer’s disease . The compound could be studied for its therapeutic potential in modulating central nervous system activity and treating neurodegenerative diseases.
Histamine H1 Receptor Affinity
This compound is a major metabolite of hydroxyzine, which exhibits high specific affinity for the histamine H1 receptor . It could be used in the management of allergies, hay fever, angioedema, and urticaria, providing a new avenue for allergy treatment research.
properties
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-3-2-4-12(9-11)14-5-7-15(8-6-14)20(18,19)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGXTAUGOMCRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

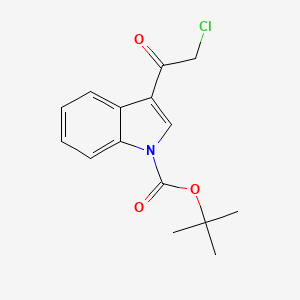
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
